molecular formula C14H10N4O5 B11549858 3-nitro-N'-(2-nitrobenzylidene)benzohydrazide

3-nitro-N'-(2-nitrobenzylidene)benzohydrazide

Cat. No.: B11549858
M. Wt: 314.25 g/mol
InChI Key: BOJRDHHPHLHWPU-OQLLNIDSSA-N
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Description

3-nitro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide: is an organic compound with the molecular formula C14H10N4O5 It is a derivative of benzohydrazide, characterized by the presence of nitro groups on both the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Nitroso derivatives, other oxidized forms.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: 3-nitro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of heterocyclic compounds and other derivatives.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and interactions due to its ability to form Schiff bases with various biomolecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs, particularly those targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the materials science field, this compound can be used in the development of new materials with specific electronic or optical properties. It may also be used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-nitro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its ability to form Schiff bases with various biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The nitro groups can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 3-nitrobenzohydrazide
  • 2-nitrobenzaldehyde
  • N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

Comparison: 3-nitro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of nitro groups on both aromatic rings, which significantly influences its chemical reactivity and potential applications. Compared to its similar compounds, it offers a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C14H10N4O5

Molecular Weight

314.25 g/mol

IUPAC Name

3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10N4O5/c19-14(10-5-3-6-12(8-10)17(20)21)16-15-9-11-4-1-2-7-13(11)18(22)23/h1-9H,(H,16,19)/b15-9+

InChI Key

BOJRDHHPHLHWPU-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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